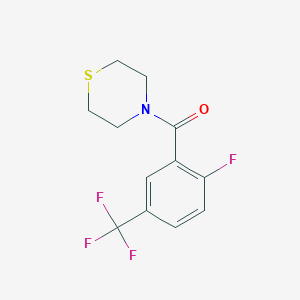
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H11F4NOS and a molecular weight of 293.28 g/mol . This compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, as well as a thiomorpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone: The presence of a methyl group in this compound can influence its steric and electronic properties, leading to different chemical and biological behaviors.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H11F4NOS |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11F4NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
InChI-Schlüssel |
QUFCOLLGBAJIGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















